molecular formula C12H26Cl2Ti-2 B12386077 Carbanide;cyclopentane;dichlorotitanium

Carbanide;cyclopentane;dichlorotitanium

Cat. No.: B12386077
M. Wt: 289.10 g/mol
InChI Key: VVCFMKJEEQLSQV-UHFFFAOYSA-L
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Description

Carbanide;cyclopentane;dichlorotitanium is a complex organometallic compound that features a titanium center coordinated to a cyclopentane ring and carbanide ligands. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity. The presence of titanium, a transition metal, imparts unique catalytic properties to the compound, making it valuable in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbanide;cyclopentane;dichlorotitanium typically involves the reaction of titanium tetrachloride with cyclopentadiene in the presence of a reducing agent. One common method is as follows:

    Reactants: Titanium tetrachloride (TiCl4), cyclopentadiene (C5H6), and a reducing agent such as lithium aluminum hydride (LiAlH4).

    Reaction Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The temperature is maintained at around -78°C to 0°C to control the reactivity of the intermediates.

    Procedure: Titanium tetrachloride is added dropwise to a solution of cyclopentadiene and the reducing agent. The mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Carbanide;cyclopentane;dichlorotitanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.

    Reduction: It can be reduced further to form lower oxidation state titanium complexes.

    Substitution: Ligands in the compound can be substituted with other ligands, such as phosphines or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions often require mild conditions and the presence of a coordinating solvent like tetrahydrofuran (THF).

Major Products:

    Oxidation: Titanium dioxide (TiO2) and substituted cyclopentane derivatives.

    Reduction: Lower oxidation state titanium complexes.

    Substitution: New organometallic complexes with different ligands.

Scientific Research Applications

Carbanide;cyclopentane;dichlorotitanium has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic transformations, including polymerization reactions and hydrogenation processes.

    Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its ability to form stable complexes with biologically active molecules.

    Industry: It is used in the production of high-performance materials, such as advanced polymers and coatings, due to its catalytic properties.

Mechanism of Action

The mechanism of action of carbanide;cyclopentane;dichlorotitanium involves the coordination of the titanium center to various substrates, facilitating their transformation. The compound acts as a Lewis acid, accepting electron pairs from donor molecules, which activates the substrates for subsequent reactions. The molecular targets include unsaturated hydrocarbons, carbonyl compounds, and other electron-rich species. The pathways involved typically include oxidative addition, reductive elimination, and ligand exchange processes.

Comparison with Similar Compounds

    Titanocene dichloride (Cp2TiCl2): Another titanium-based organometallic compound with similar catalytic properties.

    Zirconocene dichloride (Cp2ZrCl2): A zirconium analog with comparable reactivity.

    Vanadocene dichloride (Cp2VCl2): A vanadium-based compound with similar structural features.

Uniqueness: Carbanide;cyclopentane;dichlorotitanium is unique due to its specific combination of ligands and the presence of a carbanide group, which imparts distinct reactivity compared to other metallocenes. Its ability to undergo a wide range of chemical transformations makes it a versatile compound in both academic and industrial research.

Properties

Molecular Formula

C12H26Cl2Ti-2

Molecular Weight

289.10 g/mol

IUPAC Name

carbanide;cyclopentane;dichlorotitanium

InChI

InChI=1S/2C5H10.2CH3.2ClH.Ti/c2*1-2-4-5-3-1;;;;;/h2*1-5H2;2*1H3;2*1H;/q;;2*-1;;;+2/p-2

InChI Key

VVCFMKJEEQLSQV-UHFFFAOYSA-L

Canonical SMILES

[CH3-].[CH3-].C1CCCC1.C1CCCC1.Cl[Ti]Cl

Origin of Product

United States

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